Zanamivir-Cholesterol Conjugate

Catalog No.
S12896143
CAS No.
M.F
C61H104N8O15
M. Wt
1189.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zanamivir-Cholesterol Conjugate

Product Name

Zanamivir-Cholesterol Conjugate

IUPAC Name

(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1-[2-[2-[2-[2-[2-[2-[[1-[6-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]hexyl]triazol-4-yl]methoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyloxy]-2,3-dihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid

Molecular Formula

C61H104N8O15

Molecular Weight

1189.5 g/mol

InChI

InChI=1S/C61H104N8O15/c1-41(2)12-11-13-42(3)48-16-17-49-47-15-14-44-36-46(18-20-60(44,5)50(47)19-21-61(48,49)6)82-24-10-8-7-9-23-69-38-45(67-68-69)40-81-35-34-80-33-32-79-31-30-78-29-28-77-27-26-76-25-22-64-59(75)84-55(52(72)39-70)56-54(65-43(4)71)51(66-58(62)63)37-53(83-56)57(73)74/h14,37-38,41-42,46-52,54-56,70,72H,7-13,15-36,39-40H2,1-6H3,(H,64,75)(H,65,71)(H,73,74)(H4,62,63,66)/t42-,46+,47+,48-,49+,50+,51+,52-,54-,55-,56-,60+,61-/m1/s1

InChI Key

HHSAMDIFEWHABO-CENFOOLCSA-N

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCCCCCN5C=C(N=N5)COCCOCCOCCOCCOCCOCCNC(=O)OC(C6C(C(C=C(O6)C(=O)O)N=C(N)N)NC(=O)C)C(CO)O)C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OCCCCCCN5C=C(N=N5)COCCOCCOCCOCCOCCOCCNC(=O)O[C@@H]([C@H]6[C@@H]([C@H](C=C(O6)C(=O)O)N=C(N)N)NC(=O)C)[C@@H](CO)O)C)C

The Zanamivir-Cholesterol Conjugate is a novel compound designed to enhance the efficacy of antiviral therapy against influenza viruses. This conjugate combines Zanamivir, a well-known neuraminidase inhibitor, with cholesterol to improve its pharmacokinetic properties and therapeutic potential. The conjugation aims to prolong the drug's half-life and improve its ability to penetrate cell membranes, thus enhancing its antiviral activity against both wild-type and drug-resistant strains of influenza virus.

That facilitate the attachment of cholesterol to the Zanamivir molecule. Typically, this process may include:

  • Activation of Cholesterol: The hydroxyl group on cholesterol is activated using reagents such as carbodiimides or other coupling agents.
  • Esterification: The activated cholesterol is then reacted with the carboxylic acid group of Zanamivir, forming an ester bond. This reaction is crucial for creating the stable conjugate.

The exact conditions (e.g., temperature, solvent) for these reactions can vary depending on the specific protocols used in laboratory settings.

The biological activity of the Zanamivir-Cholesterol Conjugate has been demonstrated through various studies. It exhibits potent antiviral effects against influenza viruses by inhibiting neuraminidase, an enzyme critical for viral replication and release. Notably, this conjugate shows enhanced efficacy against strains resistant to traditional neuraminidase inhibitors like Oseltamivir. In preclinical models, single-dose administration has shown protective effects against lethal challenges from both wild-type and mutant H1N1 influenza viruses that possess resistance mutations (H275Y) against Oseltamivir .

The synthesis methods for the Zanamivir-Cholesterol Conjugate typically follow a multi-step synthetic route:

  • Preparation of Cholesterol Derivative: Cholesterol is modified to facilitate its reaction with Zanamivir.
  • Conjugation Reaction: The cholesterol derivative is reacted with Zanamivir under controlled conditions to form the conjugate.
  • Purification: The resulting product is purified using techniques such as chromatography to isolate the desired compound from unreacted materials and by-products.

These methods ensure that the final product maintains high purity and potency for biological applications.

The primary application of the Zanamivir-Cholesterol Conjugate is in the treatment of influenza infections, particularly those caused by drug-resistant strains. Its prolonged action allows for less frequent dosing compared to traditional therapies, potentially improving patient compliance and therapeutic outcomes. Additionally, this conjugate may serve as a model for developing other lipid-conjugated therapeutics aimed at enhancing drug delivery and efficacy in various diseases.

Interaction studies have shown that the Zanamivir-Cholesterol Conjugate effectively targets cell membranes, allowing it to enter host cells more efficiently than its parent compound. This enhanced cellular uptake is critical for its mechanism of action, which involves inhibiting neuraminidase function and disrupting viral assembly within infected cells . Further studies are needed to explore its interactions with other cellular components and potential off-target effects.

Several compounds share similarities with the Zanamivir-Cholesterol Conjugate in terms of structure or mechanism of action. These include:

  • Oseltamivir: A widely used neuraminidase inhibitor that faces challenges with resistance.
  • Peramivir: Another neuraminidase inhibitor that offers intravenous administration but has limitations in terms of dosing frequency.
  • Laninamivir: A long-acting neuraminidase inhibitor administered via inhalation, providing sustained antiviral activity.

Comparison Table

CompoundAdministration RouteEfficacy Against ResistanceHalf-Life
Zanamivir-CholesterolIntranasalHighProlonged
OseltamivirOralModerateShort
PeramivirIntravenousModerateShort
LaninamivirInhalationHighExtended

The unique aspect of the Zanamivir-Cholesterol Conjugate lies in its enhanced pharmacokinetics due to cholesterol conjugation, which significantly improves its therapeutic profile compared to existing neuraminidase inhibitors .

XLogP3

5.3

Hydrogen Bond Acceptor Count

18

Hydrogen Bond Donor Count

7

Exact Mass

1188.76211464 g/mol

Monoisotopic Mass

1188.76211464 g/mol

Heavy Atom Count

84

Dates

Last modified: 08-10-2024

Explore Compound Types